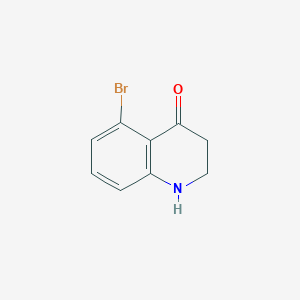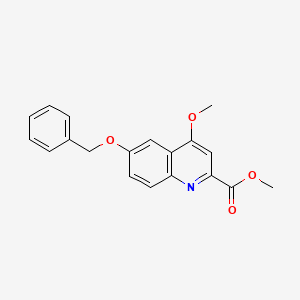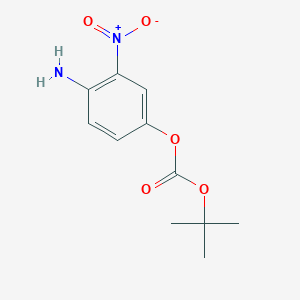
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis-
Overview
Description
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- (abbreviated as CPPME) is a cyclic ester compound with a cyclopentane ring and two carboxylic acid groups. It is a colorless, crystalline solid with a melting point of 70-72°C. CPPME is a relatively new compound, first synthesized in the late 1990s, and is used in a wide variety of applications. It has been studied extensively in the fields of organic synthesis, medicinal chemistry, and polymer science.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Geometric Isomers : The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were isolated as hydrolysis products of 2-cyclopentanecarboxylic acid-5,5'-hydantoin. This study reveals the method of forming hydantoin ester from ethyl-2-oxocyclopentanecarboxylate, providing insights into the synthesis process involving 1,2-cyclopentanedicarboxylic acid derivatives (Curry, McLennan, Rettig, & Trotter, 1993).
Crystallographic Studies : X-ray crystallography was used to study these isomers, revealing that both isomers are zwitterionic in the solid state and the cis isomer molecules are linked by unusually strong hydrogen bonding. This study is pivotal in understanding the molecular structure and bonding of cis-1,2-cyclopentanedicarboxylic acid derivatives (Curry et al., 1993).
Chemical Behavior and Properties
Electrolytic Dissociation : A study on the electrolytic dissociation of isomeric cis and trans-1,2-cyclopentanedicarboxylic acids provided insights into the behavior of these compounds in solutions. Understanding their dissociation helps in determining the distribution of biopharmaceutically active and inactive forms in solutions, which is crucial for their application in the pharmaceutical industry (Kvaratskhelia, Kvaratskhelia, & Kurtanidze, 2013).
Conformational Preferences : A study focused on the conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts, exploring the energetics of intramolecular hydrogen bonds in DMSO. This research provides valuable data on the conformations and stability of these compounds in different states (Emenike, Carroll, & Roberts, 2013).
Applications in Medicinal Chemistry
- ACE Inhibitors : A study on the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids revealed their potential as angiotensin-converting enzyme (ACE) inhibitors. This suggests that these derivatives could be relevant in the development of new ACE inhibitors for therapeutic purposes (Turbanti et al., 1993).
Biochemical Analysis
Biochemical Properties
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the formation of cyclopentanedicarboxylic acid and phenylmethanol. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. These changes can impact gene expression, resulting in altered levels of specific proteins. Furthermore, the compound may influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it may inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, esterases can hydrolyze the ester bond, leading to the formation of cyclopentanedicarboxylic acid and phenylmethanol. These metabolites can then enter other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- within cells and tissues are mediated by specific transporters and binding proteins. These proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
1,2-Cyclopentanedicarboxylic acid, mono(phenylmethyl) ester, cis- exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location .
properties
IUPAC Name |
(1S,2R)-2-phenylmethoxycarbonylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)/p-1/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXGXOIZHUXYBO-NWDGAFQWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20801011 | |
| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648433-16-3 | |
| Record name | (1S,2R)-2-[(Benzyloxy)carbonyl]cyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20801011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



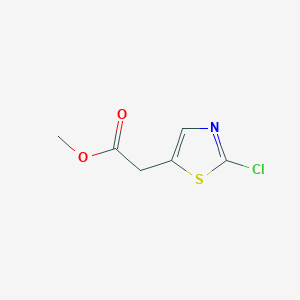
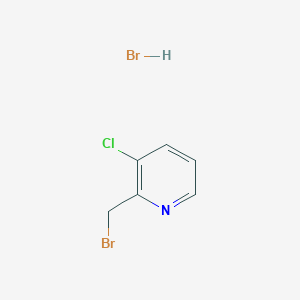
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
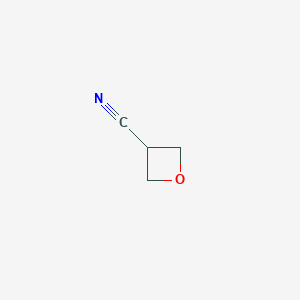

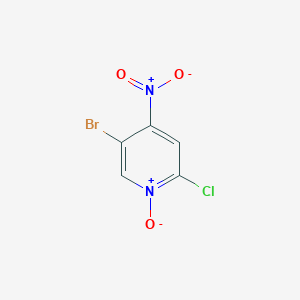
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)

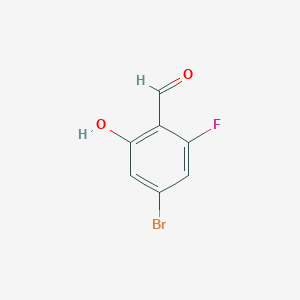

![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
